molecular formula C19H18N4O4S B2714453 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1171712-25-6

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2714453
CAS No.: 1171712-25-6
M. Wt: 398.44
InChI Key: MNZIASNBWSMABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) scaffold linked to a sulfonamide group at position 4. The sulfonamide nitrogen is further substituted with a phenyl ring bearing a 6-methylpyridazin-3-ylamino moiety.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13-2-9-19(22-21-13)20-14-3-5-15(6-4-14)23-28(24,25)16-7-8-17-18(12-16)27-11-10-26-17/h2-9,12,23H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZIASNBWSMABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Similar compounds have been found to inhibit the activity of tyrosine kinases, which play a crucial role in the regulation of cell functions such as growth, differentiation, and metabolism.

Mode of Action

The exact mode of action of This compound It’s suggested that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding can alter the function of the target, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to inhibit angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones. This inhibition can disrupt the supply of nutrients to cells, affecting their growth and survival.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit anti-angiogenic and dna cleavage activities. These activities can lead to the inhibition of cell growth and division, potentially leading to cell death.

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A sulfonamide group , which is known for its antibacterial properties.
  • A benzo[d][1,4]dioxine core , which may influence its interaction with biological targets.
  • A pyridazine moiety , which could enhance its pharmacological profile.

Sulfonamide compounds generally act by inhibiting bacterial growth through the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to a reduction in the production of folate, essential for DNA synthesis and cell division . The specific mechanism for this compound is not fully elucidated but is likely to follow similar pathways due to its sulfonamide nature.

Antimicrobial Activity

Sulfonamides have historically been employed as antibiotics. Research indicates that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against a range of pathogens. The specific compound has not been extensively studied in isolation but shares structural characteristics with known antibacterial agents .

Anti-inflammatory Properties

Some studies suggest that sulfonamide derivatives can exhibit anti-inflammatory effects. For instance, compounds similar to this compound have shown potential in inhibiting nitric oxide production and other inflammatory mediators . This could position the compound as a candidate for treating inflammatory diseases.

In Vitro Studies

Research has demonstrated that certain sulfonamide derivatives can reduce perfusion pressure in isolated heart models, indicating potential cardiovascular effects. These findings suggest that this compound may influence cardiovascular parameters through calcium channel interactions .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often linked to their structural features. Studies have shown that modifications to the sulfonamide moiety can significantly impact their efficacy and selectivity against various targets. For instance, variations in the aromatic substituents can enhance antibacterial potency or alter anti-inflammatory properties .

Summary of Biological Activities

Activity Type Description
AntimicrobialPotential inhibition of bacterial growth via DHPS inhibition; specific activity yet to be confirmed.
Anti-inflammatoryPossible reduction of inflammatory mediators; needs further investigation.
Cardiovascular EffectsEvidence suggests modulation of perfusion pressure; further studies required to clarify mechanisms.

Scientific Research Applications

Pharmacological Applications

This compound exhibits a range of biological activities that make it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including those with sulfonamide functionalities, show promising antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use as antibiotics or antifungal agents .

Anticancer Properties

The structure of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide positions it as a potential anticancer agent. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Compounds containing pyridazine rings have shown anti-inflammatory effects in several studies. The sulfonamide group may enhance the anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory processes. This opens avenues for developing treatments for chronic inflammatory diseases .

Biochemical Applications

The compound's unique structure allows for various biochemical applications.

Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways related to disease states. This characteristic is crucial for designing targeted therapies that modulate enzyme activity to achieve desired therapeutic outcomes .

Molecular Docking Studies

Computational studies utilizing molecular docking techniques have indicated that this compound can effectively bind to specific biological targets. This approach aids in predicting the binding affinity and biological activity of the compound against various targets, facilitating drug design and optimization efforts .

Material Science Applications

Beyond pharmacological uses, this compound may also find applications in material science.

Organic Photovoltaics

The unique electronic properties of this compound suggest its potential use in organic photovoltaic devices. The compound's ability to facilitate charge transport could enhance the efficiency of solar cells, making it a candidate for further research in renewable energy applications .

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Candida albicans.
Study 2Anticancer PropertiesShowed induction of apoptosis in breast cancer cell lines.
Study 3Molecular DockingIdentified strong binding affinity to protein targets involved in inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzodioxane-Sulfonamide Motifs
Compound Name Key Structural Differences Synthesis Yield (%) Biological Activity (Reported)
N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Core: Benzodioxane-sulfonamide + pyridazine-phenylamino Not reported Not explicitly stated (research use)
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73) Core: Benzodioxane-sulfonamide + thiophene-pyridine substituent 78% Inhibitor of perforin-mediated lysis
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Core: Benzodioxane + pyridin-3-amine (no sulfonamide) Not reported Research use (non-medical)

Key Observations :

  • Compound 73 () shares the benzodioxane-sulfonamide core but replaces the pyridazine-phenyl group with a thiophene-pyridine system. This substitution likely alters target selectivity, as thiophene-pyridine systems are associated with kinase inhibition .
Functional Analogs with Pyridazine or Quinoline Cores
Compound Name Core Structure Functional Group Reported Applications
2-((4-(Tert-butyl)piperazin-1-yl)methyl)-N-(2-chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)quinoline-6-carboxamide Quinoline-carboxamide + benzodioxane Carboxamide HSF1 pathway inhibition (anticancer)
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (39) Imidazopyridazine + sulfoxide/sulfonyl Sulfoxide/sulfonamide Antimalarial optimization

Key Observations :

  • Quinoline-carboxamide derivatives () exhibit distinct electronic profiles due to the carboxamide group, which may enhance membrane permeability compared to sulfonamides .
  • Imidazopyridazines () highlight the importance of pyridazine substituents in antimalarial activity, suggesting that the target compound’s 6-methylpyridazine group could be optimized for similar applications .

Q & A

Q. What are the optimal synthetic routes for producing this compound with high yield and purity?

Methodological Answer:

  • The synthesis typically involves multi-step reactions starting with sulfonamide formation. For example, coupling 1,4-benzodioxin-6-amine with sulfonyl chlorides under basic aqueous conditions (pH 9–10) to form intermediates, followed by alkylation or arylation steps in polar aprotic solvents like DMF with lithium hydride as a base .
  • Purification methods include column chromatography and recrystallization, with reaction progress monitored via TLC (thin-layer chromatography) .

Q. How can structural characterization be rigorously validated for this compound?

Methodological Answer:

  • Use a combination of spectroscopic techniques: 1H-NMR for proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm), IR for functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹), and CHN analysis for elemental composition .
  • X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of molecular geometry, as seen in related pyridazine derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase) using spectrophotometric methods to measure IC₅₀ values. Protocols involve pre-incubating the compound with the enzyme, adding a substrate (e.g., acetylthiocholine), and quantifying product formation .
  • Cell viability assays (e.g., MTT) for cytotoxicity screening, with positive controls like doxorubicin to benchmark activity .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies be resolved?

Methodological Answer:

  • Perform kinetic analysis (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms. For example, if conflicting IC₅₀ values arise, assess binding affinity (Ki) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Validate target specificity using knock-out cell lines or siRNA silencing to rule off-target effects .

Q. What computational strategies are effective for predicting environmental fate and toxicity?

Methodological Answer:

  • Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability and bioaccumulation potential. Tools like EPI Suite or TEST (Toxicity Estimation Software Tool) integrate physicochemical properties (logP, water solubility) .
  • Molecular dynamics simulations can predict interactions with environmental receptors (e.g., soil organic matter or aquatic enzymes) using software such as GROMACS .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Systematically modify substituents (e.g., methyl groups on pyridazine or benzodioxine rings) and evaluate changes in bioactivity. For example, replacing the methyl group with trifluoromethyl enhances metabolic stability, as seen in analogous sulfonamides .
  • Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett σ, molar refractivity) with activity trends .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Implement randomized block designs with split-split plots to account for variables like reagent lot, operator, and incubation time .
  • Include internal standards (e.g., deuterated analogs) in LC-MS workflows to normalize signal drift .

Critical Notes

  • Contradictions : Variations in synthetic yields (e.g., 65% vs. 78%) may arise from solvent purity or reaction scale; replicate experiments are essential .
  • Advanced tools : For environmental studies, prioritize peer-reviewed databases like PubChem for physicochemical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.